Erlotinib Impurity B is a process-related impurity associated with the synthesis of erlotinib, a tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib functions by targeting the epidermal growth factor receptor, which plays a critical role in tumor cell proliferation. The presence of impurities such as Erlotinib Impurity B is significant due to their potential effects on the drug's efficacy and safety profile.
Erlotinib Impurity B is classified as a chemical impurity, which can arise from both synthetic pathways and degradation processes. Its structural relationship to erlotinib suggests that it may share similar chemical properties, although its specific structure remains less well-defined compared to the parent compound.
The synthesis of Erlotinib involves several chemical reactions starting from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one. This intermediate is synthesized from commercially available 3,4-dihydroxybenzaldehyde. The key steps include:
During this synthesis process, impurities like Erlotinib Impurity B can form due to incomplete reactions or side reactions involving the starting materials or intermediates. High-performance liquid chromatography (HPLC) is typically employed for monitoring these impurities during production .
Erlotinib Impurity B can undergo several types of chemical reactions, including:
Understanding these reactions is crucial for optimizing synthetic routes and improving yield while minimizing impurity formation.
While Erlotinib Impurity B itself is not an active pharmaceutical ingredient, its formation may involve pathways similar to those of erlotinib. The mechanism of action for erlotinib involves inhibition of the epidermal growth factor receptor tyrosine kinase activity, which prevents downstream signaling that promotes cell growth and division. Understanding how impurities interact within this pathway is vital for assessing their potential impact on drug efficacy and safety.
Chemical properties likely include:
Erlotinib Impurity B is primarily studied within pharmaceutical research contexts:
Impurity profiling represents a foundational pillar of modern pharmaceutical quality control, serving as a critical safeguard for patient safety and therapeutic efficacy. Regulatory frameworks globally mandate strict control of impurities in active pharmaceutical ingredients (APIs), with guidelines from the International Council for Harmonisation (ICH Q3A/B) establishing threshold limits for identification, qualification, and reporting based on maximum daily dose. Erlotinib Impurity B exemplifies a process-related impurity arising during synthesis of the anticancer drug erlotinib hydrochloride (marketed as Tarceva®), a first-generation tyrosine kinase inhibitor used in non-small cell lung cancer (NSCLC) treatment. The pharmaceutical significance of this impurity extends beyond mere compliance; it represents a critical quality attribute that must be monitored throughout the product lifecycle to ensure batch consistency and mitigate potential risks associated with unwanted chemical entities in final drug products [8].
Table 1: Regulatory Thresholds for Organic Impurities in APIs (ICH Q3A)
Maximum Daily Dose | Identification Threshold | Qualification Threshold | Reporting Threshold |
---|---|---|---|
≤2g/day | 0.10% or 1.0mg (lower) | 0.15% or 1.0mg (lower) | 0.05% |
>2g/day | 0.05% | 0.10% | 0.03% |
Erlotinib Impurity B (CAS 183321-83-7), chemically designated as 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine, possesses the molecular formula C₂₁H₂₀ClN₃O₃ and a molecular weight of 397.86 g/mol. Its structure features a chloroethoxy substituent at the 6-position of the quinazoline ring, distinguishing it from the parent erlotinib molecule which contains a methoxyethoxy group at this position. This structural variation arises from incomplete substitution reactions during erlotinib synthesis, specifically when 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline undergoes nucleophilic substitution with 3-ethynylaniline. The presence of residual chloro-intermediate or competing reactions with insufficiently purified intermediates creates conditions favorable for Impurity B formation. Additionally, the ethynylaniline moiety remains intact, preserving the terminal alkyne functionality crucial for erlotinib's target interactions [4] [6].
Industrial synthesis of erlotinib involves multiple critical stages where Impurity B may emerge:
Table 2: Key Reaction Parameters Influencing Impurity B Formation
Synthetic Stage | Critical Parameters | Impact on Impurity B |
---|---|---|
Chlorination | Thionyl chloride purity, reflux time | Incomplete reaction increases precursor |
Coupling Reaction | Temperature, solvent selection | Higher temps favor side reactions |
Intermediate Purification | Crystallization conditions | Inadequate purification retains impurity |
Catalytic Steps | Pd/C catalyst activity | Reductive dehalogenation efficiency |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0